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Compound of Interest

Compound Name: Aminosalicylate Sodium

Cat. No.: B1663512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitor,

aminosalicylate sodium, with two other widely studied DHFR inhibitors: methotrexate and

trimethoprim. The information presented herein is supported by experimental data from peer-

reviewed scientific literature.

Introduction to Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway,

responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an

essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are

fundamental for DNA synthesis, repair, and cellular replication.[1] The inhibition of DHFR

disrupts these vital processes, leading to cell death, particularly in rapidly dividing cells. This

makes DHFR a significant therapeutic target for anticancer and antimicrobial agents.[2][3]

Mechanism of Action: A Comparative Overview
The inhibitors discussed in this guide employ different strategies to inhibit DHFR, with

aminosalicylate sodium exhibiting a unique prodrug-based mechanism.

Aminosalicylate Sodium (para-aminosalicylic acid)
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Aminosalicylate sodium, in the form of para-aminosalicylic acid (PAS), acts as a prodrug that

specifically targets the folate pathway in Mycobacterium tuberculosis.[4][5][6] It is incorporated

by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) into the folate

pathway, leading to the generation of a hydroxyl dihydrofolate antimetabolite.[4][5][6][7] This

resulting metabolite is what ultimately inhibits DHFR enzymatic activity.[4][5][6] This indirect

mechanism of action is a key differentiator from direct competitive inhibitors.

Methotrexate

Methotrexate is a potent, classical antifolate that functions as a direct competitive inhibitor of

DHFR.[8][9] As a structural analog of dihydrofolate, it binds with very high affinity to the active

site of the DHFR enzyme, effectively blocking the binding of the natural substrate.[8][10] This

high-affinity binding leads to a strong and sustained inhibition of THF production.[9]

Trimethoprim

Trimethoprim is a synthetic antibiotic that acts as a selective inhibitor of bacterial DHFR.[11][12]

It exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian

counterpart, which is the basis for its therapeutic use as an antibacterial agent.[12] Like

methotrexate, it is a direct competitive inhibitor that binds to the active site of the enzyme.[13]

Quantitative Comparison of Inhibitory Potency
The efficacy of DHFR inhibitors is commonly quantified by their half-maximal inhibitory

concentration (IC50) and their inhibition constant (Ki). The following table summarizes available

quantitative data for aminosalicylate sodium's active metabolite, methotrexate, and

trimethoprim. It is important to note that the experimental conditions under which these values

were determined may vary between studies, which can influence the absolute values.
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Inhibitor Target Enzyme Ki Value IC50 Value Reference(s)

Aminosalicylate

Sodium (as 2'-

hydroxyfolate

metabolite)

M. tuberculosis

DHFR

750 nM (0.75

µM)
Not Reported [14][15]

Methotrexate Human DHFR 1.4 pM - 3.4 pM Not Reported [10]

E. coli DHFR Not Reported 0.003 µM [16]

Trimethoprim Human DHFR 0.5 µM (KD) Not Reported [10]

E. coli DHFR 15.9 µM 22.4 µM [16]

Recombinant

Human DHFR
Not Reported 55.26 µM [11]

Signaling Pathways and Experimental Workflows
The inhibition of DHFR by these compounds initiates a cascade of downstream cellular events

and can be studied using established experimental workflows.

Dihydrofolate Reductase Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and

the point of inhibition by DHFR inhibitors.
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Caption: Inhibition of DHFR blocks the conversion of DHF to THF, halting nucleotide synthesis.

Experimental Workflow for DHFR Inhibition Assay
The inhibitory activity of these compounds is typically determined using a spectrophotometric

enzyme inhibition assay. The workflow for such an assay is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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